
(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features a methanone group linking a 2-nitrophenyl ring and a 2,4,6-trimethoxyphenyl ring. The presence of nitro and methoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,6-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Reduction: (2-aminophenyl)-(2,4,6-trimethoxyphenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones and other oxidized products.
Applications De Recherche Scientifique
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-nitrophenyl)methanol derivatives: These compounds share the nitro group and phenyl ring but differ in the substituents on the phenyl ring.
(3,4-dihydroxy-2-nitrophenyl)(phenyl)methanone: Similar in structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61736-73-0 |
|---|---|
Formule moléculaire |
C16H15NO6 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-10-8-13(22-2)15(14(9-10)23-3)16(18)11-6-4-5-7-12(11)17(19)20/h4-9H,1-3H3 |
Clé InChI |
AEBVSRZEWZJVMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


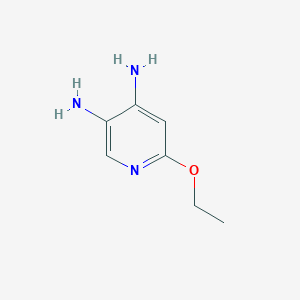
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
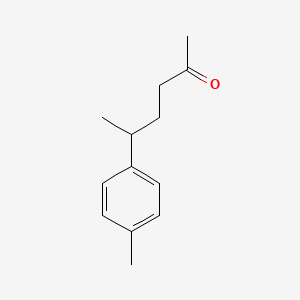
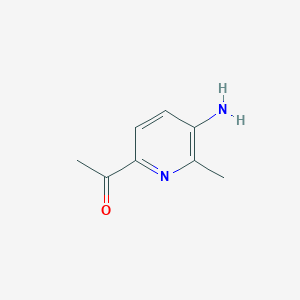
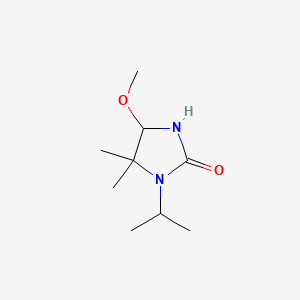
![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
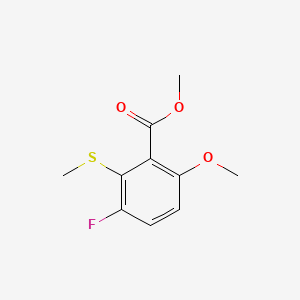

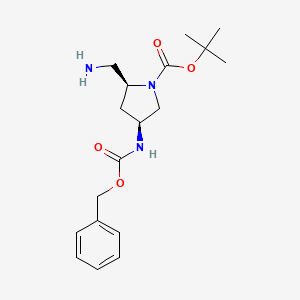
![2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)

![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)
